Cas no 40353-60-4 (4-(2-Aminothiazol-5-yl)phenol)
4-(2-Aminothiazol-5-yl)phenol Chemical and Physical Properties
Names and Identifiers
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- 4-(2-aminothiazol-5-yl)phenol
- 4-(2-Aminothiazol-5-yl)phenol
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- Inchi: 1S/C9H8N2OS/c10-9-11-5-8(13-9)6-1-3-7(12)4-2-6/h1-5,12H,(H2,10,11)
- InChI Key: OQUYKQMJRHCOOA-UHFFFAOYSA-N
- SMILES: S1C(N)=NC=C1C1C=CC(=CC=1)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 171
- Topological Polar Surface Area: 87.4
4-(2-Aminothiazol-5-yl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4297814-0.05g |
4-(2-amino-1,3-thiazol-5-yl)phenol |
40353-60-4 | 0.05g |
$624.0 | 2023-06-03 | ||
| Enamine | EN300-4297814-0.1g |
4-(2-amino-1,3-thiazol-5-yl)phenol |
40353-60-4 | 0.1g |
$653.0 | 2023-06-03 | ||
| Enamine | EN300-4297814-0.25g |
4-(2-amino-1,3-thiazol-5-yl)phenol |
40353-60-4 | 0.25g |
$683.0 | 2023-06-03 | ||
| Enamine | EN300-4297814-0.5g |
4-(2-amino-1,3-thiazol-5-yl)phenol |
40353-60-4 | 0.5g |
$713.0 | 2023-06-03 | ||
| Enamine | EN300-4297814-1.0g |
4-(2-amino-1,3-thiazol-5-yl)phenol |
40353-60-4 | 1g |
$743.0 | 2023-06-03 | ||
| Enamine | EN300-4297814-2.5g |
4-(2-amino-1,3-thiazol-5-yl)phenol |
40353-60-4 | 2.5g |
$1454.0 | 2023-06-03 | ||
| Enamine | EN300-4297814-5.0g |
4-(2-amino-1,3-thiazol-5-yl)phenol |
40353-60-4 | 5g |
$2152.0 | 2023-06-03 | ||
| Enamine | EN300-4297814-10.0g |
4-(2-amino-1,3-thiazol-5-yl)phenol |
40353-60-4 | 10g |
$3191.0 | 2023-06-03 |
4-(2-Aminothiazol-5-yl)phenol Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 4-(2-Aminothiazol-5-yl)phenol
Chemical Profile of 4-(2-Aminothiazol-5-yl)phenol (CAS No. 40353-60-4)
4-(2-Aminothiazol-5-yl)phenol, identified by its Chemical Abstracts Service number (CAS No. 40353-60-4), is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aromatic amine exhibits a unique structural framework that has garnered considerable attention from researchers due to its potential applications in medicinal chemistry and drug development.
The molecular structure of 4-(2-Aminothiazol-5-yl)phenol consists of a thiophene ring linked to a phenolic hydroxyl group through an amine bridge. This configuration imparts distinct chemical properties, including reactivity at both the amine and hydroxyl functional groups, making it a versatile intermediate in synthetic chemistry. The presence of the thiophene ring also contributes to its potential bioactivity, as thiophene derivatives are well-documented for their role in various biological processes.
In recent years, 4-(2-Aminothiazol-5-yl)phenol has been explored as a key intermediate in the synthesis of pharmacologically active molecules. Its incorporation into drug candidates has shown promise in several therapeutic areas, particularly in the development of antimicrobial and anti-inflammatory agents. The compound’s ability to act as a scaffold for further functionalization has made it an attractive choice for medicinal chemists seeking to design novel therapeutic entities.
One of the most compelling aspects of 4-(2-Aminothiazol-5-yl)phenol is its role in the synthesis of thiazole-based drugs. Thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers have leveraged the structural features of 4-(2-Aminothiazol-5-yl)phenol to develop molecules that exhibit enhanced efficacy and reduced toxicity compared to existing treatments. For instance, studies have demonstrated its utility in generating compounds with potent activity against Gram-negative bacteria, which are increasingly resistant to conventional antibiotics.
The pharmacological relevance of 4-(2-Aminothiazol-5-yl)phenol has also been highlighted in the context of inflammation and immunomodulation. The compound’s ability to modulate inflammatory pathways has been investigated in preclinical models, revealing its potential as an anti-inflammatory agent. Specifically, its interaction with cellular receptors and enzymes involved in the inflammatory response has been studied extensively. These findings suggest that derivatives of 4-(2-Aminothiazol-5-yl)phenol could serve as valuable candidates for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, the synthesis and characterization of 4-(2-Aminothiazol-5-yl)phenol have contributed to advancements in green chemistry and sustainable pharmaceutical manufacturing. Modern synthetic methodologies have been developed to produce this compound with high yield and minimal environmental impact. These approaches include catalytic processes that reduce waste and energy consumption, aligning with the growing emphasis on sustainable practices in the pharmaceutical industry.
The structural versatility of 4-(2-Aminothiazol-5-yl)phenol has also led to its exploration in materials science applications beyond pharmaceuticals. Its ability to form stable complexes with metal ions has been exploited in the development of coordination polymers and supramolecular architectures. These materials have potential uses in catalysis, sensing, and nanotechnology, demonstrating the broad utility of this compound across multiple scientific disciplines.
In conclusion, 4-(2-Aminothiazol-5-yl)phenol (CAS No. 40353-60-4) represents a compound of considerable interest due to its unique structural features and diverse applications. Its role as an intermediate in drug development, particularly in antimicrobial and anti-inflammatory therapies, underscores its importance in modern medicinal chemistry. As research continues to uncover new synthetic pathways and pharmacological applications, the significance of this compound is expected to grow further.
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